1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid
Overview
Description
1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and phenoxy groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules . The phenoxy group, derived from phenol, is known for its electron-donating properties, which can influence the reactivity of the compound . Oxalic acid, a dicarboxylic acid, is often used to form salts and complexes with various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole typically involves the reaction of 2-butan-2-ylphenol with 3-chloropropylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom in 3-chloropropylimidazole . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole can undergo various chemical reactions, including:
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated phenoxy derivatives.
Scientific Research Applications
1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity . Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their function . The compound may also interfere with cellular signaling pathways by binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Phenoxy)propyl]imidazole: Lacks the butan-2-yl group, which may affect its hydrophobicity and reactivity.
1-[3-(2-Tert-butylphenoxy)propyl]imidazole: Contains a tert-butyl group instead of a butan-2-yl group, which can influence its steric properties and interactions with biological targets.
1-[3-(2-Methoxyphenoxy)propyl]imidazole: The methoxy group can donate electrons through resonance, potentially altering the compound’s reactivity and binding affinity.
Uniqueness
1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole is unique due to the presence of the butan-2-yl group, which enhances its hydrophobicity and may improve its ability to interact with hydrophobic regions of biological molecules . This structural feature can also influence the compound’s solubility and stability, making it a valuable candidate for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-[3-(2-butan-2-ylphenoxy)propyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.C2H2O4/c1-3-14(2)15-7-4-5-8-16(15)19-12-6-10-18-11-9-17-13-18;3-1(4)2(5)6/h4-5,7-9,11,13-14H,3,6,10,12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDRRUJPAYABNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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